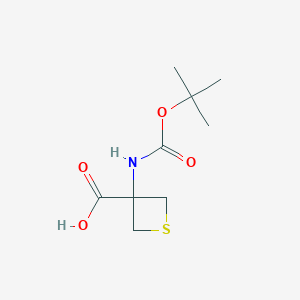

3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H15NO4S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]thietane-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO4S/c1-8(2,3)14-7(13)10-9(6(11)12)4-15-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

FOYHWFTWLXXFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CSC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.

Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thietane ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further reactions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like trifluoroacetic acid, and oxidizing/reducing agents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid is , with a molecular weight of approximately 239.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a thietane ring structure, which contribute to its unique chemical reactivity and biological activity.

Organic Synthesis

Peptide Synthesis:

The Boc group is widely utilized in peptide synthesis as a protecting group for amines. This allows for selective protection during the elongation of peptide chains, facilitating the synthesis of complex peptides and proteins. The ability to easily deprotect the Boc group under acidic conditions makes it an ideal choice for synthetic chemists.

Intermediate in Complex Molecules:

this compound serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals that incorporate sulfur-containing heterocycles.

Medicinal Chemistry

Drug Development:

The compound has shown promise as a precursor in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates that target specific biological pathways, particularly those involving enzyme mechanisms and protein interactions.

Case Study:

Research has demonstrated that derivatives of this compound can exhibit antiviral activity against Hepatitis B virus (HBV), highlighting its potential in treating viral infections .

Biological Applications

Enzyme Mechanism Studies:

Due to its structural characteristics, Boc-thietane can be employed in studies examining enzyme mechanisms and protein interactions. The thietane ring provides a unique scaffold for probing active sites and understanding catalytic processes.

Potential as a Biologically Active Compound:

The biological activity of Boc-thietane primarily involves the cleavage of the Boc protecting group under acidic conditions, leading to various amine derivatives that may possess distinct biological activities.

Industrial Applications

Material Science:

The compound's properties make it suitable for developing new materials and catalysts. Its unique chemical structure can enhance the performance characteristics of polymers and other materials used in industrial applications.

Pesticides:

There is ongoing research into using this compound as a green pesticide due to its low toxicity and biodegradability, which could provide an environmentally friendly alternative to traditional pesticides.

Limitations and Future Directions

Despite its potential applications, challenges remain regarding the large-scale synthesis of this compound. Future research efforts are focused on:

- Developing more efficient synthesis methods.

- Investigating applications in biosensors and diagnostic devices.

- Exploring energy storage capabilities.

- Examining its role in environmental remediation efforts.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then form covalent or non-covalent interactions with target molecules. The thietane ring’s sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, focusing on Boc-protected amino acids with cyclic backbones:

Key Comparative Insights

Ring Size and Heteroatom Influence

- Thietane vs. Oxetane: The thietane derivative’s sulfur atom introduces distinct electronic and steric effects compared to the oxygen in oxetane. In contrast, oxetane’s oxygen improves metabolic stability in drug candidates, as seen in FDA-approved molecules like Paxlovid components .

- Cyclopentane and Cyclohexane Derivatives: These non-heterocyclic analogs lack heteroatoms, reducing electronic complexity but offering greater flexibility for conformational tuning. The cyclopentane variant (C₅) is smaller and more rigid than cyclohexane (C₆), making it suitable for β-peptide scaffolds .

Research Findings and Gaps

- Crystallographic Data: The cyclohexane analog (cis-3-Boc-amino) has been structurally characterized, revealing a chair conformation with equatorial carboxyl and axial Boc groups . Similar studies for the thietane derivative are absent but could clarify its stereoelectronic profile.

- Biological Activity: Limited data exists for thietane-based Boc-amino acids, though oxetane and pyrrolidine analogs show validated roles in kinase inhibitors and antimicrobials .

Biological Activity

3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid is a compound characterized by its unique thietane ring structure, which incorporates a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its molecular formula is C₉H₁₅NO₄S, with a molecular weight of approximately 233.28 g/mol. This structural configuration positions it as a subject of interest in biological studies, particularly regarding its potential pharmacological applications and interactions with biological macromolecules.

Structural Features and Synthesis

The thietane ring contributes to the compound's distinct chemical properties, enhancing its stability and bioavailability due to the Boc group. The synthesis typically involves several steps, including the formation of the thietane ring and subsequent functionalization to introduce the Boc group and carboxylic acid functionality. The synthetic pathway for this compound has been documented in various studies, highlighting its relevance in drug discovery.

Research indicates that compounds with similar structures to this compound often exhibit enzyme inhibition properties or act as substrates in biochemical pathways. The potential biological activities include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function, which could be beneficial in therapeutic contexts.

- Binding Affinity : Interaction studies have shown that this compound can bind with proteins and enzymes, assessed through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies provide insights into binding affinities and kinetics, crucial for understanding its mechanism of action.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study explored the inhibition of T3SS in enteropathogenic E. coli (EPEC) using compounds structurally related to this compound. The findings demonstrated that certain derivatives could significantly reduce T3SS activity, suggesting a potential role for this compound in combating bacterial virulence factors .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thietane derivatives, revealing that modifications similar to those found in this compound enhance activity against Gram-negative bacteria. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other thietane derivatives known for their pharmacological effects.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thietane derivative | Potential enzyme inhibitor |

| 1,6-Thiazaspiro[3.3]heptane | Spirocyclic thietane | CDK inhibitors |

| Thietanone | Thietone derivative | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid, and how do they influence its reactivity?

- The compound contains a thietane ring (a four-membered sulfur heterocycle), a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. The thietane ring introduces ring strain, which may enhance reactivity in ring-opening reactions or coordination chemistry . The Boc group protects the amine during synthetic steps, while the carboxylic acid enables conjugation or salt formation .

Q. What synthetic strategies are recommended for preparing this compound?

- A typical approach involves:

Amino protection : Introduce the Boc group to the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

Thietane ring formation : Utilize cyclization reactions, such as nucleophilic substitution or photochemical methods, to construct the strained thietane ring. Reaction optimization may require temperature control (e.g., −20°C to 25°C) to minimize side products .

Carboxylic acid activation : Use coupling agents like EDC/HOBt for subsequent derivatization .

Q. How should researchers assess the purity and stability of this compound?

- Analytical methods :

- HPLC/LC-MS : Monitor purity (>95% recommended for reproducibility) and detect by-products .

- NMR spectroscopy : Confirm structural integrity (e.g., Boc group stability at δ 1.2–1.4 ppm) and thietane ring conformation .

Advanced Research Questions

Q. How does the thietane ring’s strain affect its reactivity in metal coordination or catalysis?

- The thietane’s ring strain (≈20–25 kcal/mol) enhances its susceptibility to ring-opening reactions, making it a candidate for:

- Coordination chemistry : The sulfur atom can act as a ligand for transition metals (e.g., Zn²⁺ or Cd²⁺), as seen in analogous thiophene-carboxylic acid complexes .

- Catalytic applications : Strain-release strategies in cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives .

Q. What challenges arise in optimizing enantioselective synthesis of this compound?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during thietane formation.

- By-product analysis : Monitor diastereomers via chiral HPLC or polarimetry. Evidence from cis/trans Boc-protected cyclohexane derivatives suggests that steric hindrance influences stereochemical outcomes .

Q. How can researchers address contradictions in reported synthetic yields or purity?

- Reproducibility factors :

- Reagent quality : Use >98% pure starting materials (e.g., tert-butyl reagents) to minimize impurities .

- Reaction monitoring : Employ in-situ FTIR or TLC to track Boc deprotection (e.g., CO₂ release at 1740 cm⁻¹) .

Methodological Applications

Q. How is this compound used in bioconjugation or prodrug design?

- Carboxylic acid activation : Couple with amines or alcohols to form amides or esters for prodrugs. For example, link to polyethylene glycol (PEG) for solubility enhancement .

- Boc deprotection : Use TFA or HCl/dioxane to expose the amine for further functionalization .

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

- Pharmacophore modeling : The carboxylic acid and Boc-protected amine mimic natural substrates (e.g., amino acid derivatives) in enzyme active sites.

- Boronic acid analogs : Derivatives like 3-(tert-Butoxycarbonylamino)phenylboronic acid are used in protease inhibition studies via reversible bond formation .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.